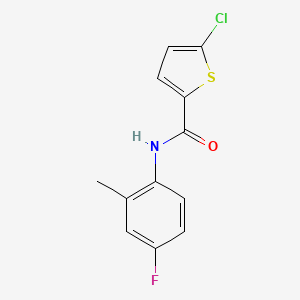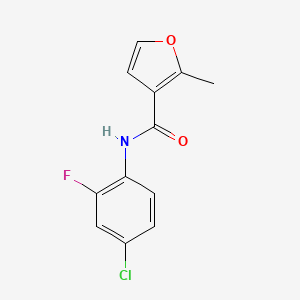
2-(3-chlorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile, also known as CTAP, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound belongs to the class of acrylonitriles and has a molecular weight of 301.81 g/mol.
Mécanisme D'action
The mechanism of action of 2-(3-chlorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile involves the competitive binding of the compound to the KORs, thereby preventing the activation of these receptors by endogenous opioids. This results in a decrease in the activity of KORs, which can lead to a reduction in pain and stress.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-chlorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile can produce a range of biochemical and physiological effects, including a reduction in pain, stress, and anxiety. 2-(3-chlorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has also been shown to have potential anti-addictive properties, as it can block the effects of drugs of abuse such as cocaine and amphetamines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-chlorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile in lab experiments is its high selectivity for KORs, which allows for the specific targeting of these receptors. However, one limitation of using 2-(3-chlorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for the use of 2-(3-chlorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile in scientific research. One area of interest is the development of 2-(3-chlorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile-based therapies for the treatment of pain, stress, and addiction. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(3-chlorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile and its potential use in other areas of research.
Méthodes De Synthèse
The synthesis of 2-(3-chlorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile involves the reaction of 3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile with 3-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via a Knoevenagel condensation reaction, resulting in the formation of 2-(3-chlorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile as a yellow solid.
Applications De Recherche Scientifique
2-(3-chlorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has been studied extensively for its potential use as a selective antagonist of the kappa opioid receptor (KOR). KORs are a type of opioid receptor that are found in the central and peripheral nervous system and are involved in the regulation of pain, stress, and addiction. 2-(3-chlorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have high affinity for KORs and can effectively block their activation by endogenous opioids such as dynorphin.
Propriétés
IUPAC Name |
(E)-2-(3-chlorophenyl)-3-(1,2,5-trimethylpyrrol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2/c1-11-7-14(12(2)19(11)3)8-15(10-18)13-5-4-6-16(17)9-13/h4-9H,1-3H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEYRZUDYKJQAA-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C=C(C#N)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C)C)/C=C(/C#N)\C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5850281.png)

![17-[(2-chlorobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5850302.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5850303.png)
![1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5850308.png)
![4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5850311.png)

![2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol](/img/structure/B5850325.png)
![N-[2-oxo-2-{2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5850346.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5850358.png)
![3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5850366.png)

![3-(4-fluorophenyl)-N-({1-[3-(4-fluorophenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5850381.png)
